3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Solubility

3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole (CAS 1152504-93-2) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at position 3 with a chloromethyl group and at position 5 with a 4-methyl-1,3-thiazol-5-yl moiety. The compound has a molecular weight of 215.66 g·mol⁻¹, a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 80.1 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors.

Molecular Formula C7H6ClN3OS
Molecular Weight 215.66
CAS No. 1152504-93-2
Cat. No. B2577451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole
CAS1152504-93-2
Molecular FormulaC7H6ClN3OS
Molecular Weight215.66
Structural Identifiers
SMILESCC1=C(SC=N1)C2=NC(=NO2)CCl
InChIInChI=1S/C7H6ClN3OS/c1-4-6(13-3-9-4)7-10-5(2-8)11-12-7/h3H,2H2,1H3
InChIKeyNYKGFBWDZHIKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole (CAS 1152504-93-2): Procurement-Ready Physicochemical and Structural Profile


3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole (CAS 1152504-93-2) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at position 3 with a chloromethyl group and at position 5 with a 4-methyl-1,3-thiazol-5-yl moiety [1]. The compound has a molecular weight of 215.66 g·mol⁻¹, a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 80.1 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. Experimentally, it exhibits a melting point of 82–84 °C and a measured logP of 0.967 [2]. The chloromethyl group provides a reactive handle for nucleophilic substitution, making the compound a versatile intermediate for constructing more complex molecular architectures .

Why Generic Substitution Fails: Structural and Physicochemical Uniqueness of 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole


Closely related 1,2,4-oxadiazole building blocks—such as 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS 1201-68-9) or 5-(chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole (CAS 951123-18-5)—cannot be substituted for this compound without altering key physicochemical and reactivity parameters. The phenyl analog differs in logP by approximately 0.6–0.8 log units and in TPSA by over 40 Ų, which translates to markedly different solubility and permeability profiles in downstream biological assays . The regioisomeric 5-chloromethyl variant places the reactive handle at a different position on the oxadiazole ring, altering both steric accessibility and electronic environment during nucleophilic substitution [1]. Furthermore, analogs lacking the chloromethyl group entirely (e.g., ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate, CAS 1342173-53-8) replace a covalent-bond-forming handle with an ester, fundamentally changing the compound's synthetic utility . These differences are quantifiable and directly impact compound selection for specific synthetic or screening cascades.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole vs. Close Analogs


Lipophilicity Reduction: Lower logP Confers Aqueous Solubility Advantage vs. Phenyl Analog

The target compound exhibits a computed XLogP3 of 1.7 and an experimentally measured logP of 0.967, compared with the phenyl-substituted analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS 1201-68-9), which has a computed logP of 2.475 and a measured logP of 2.154 [1]. This represents an approximate reduction of 0.6–0.8 log units, corresponding to a predicted ~4–6× increase in aqueous solubility based on the Hansch-Fujita relationship. The lower lipophilicity of the thiazole-containing compound is attributable to the additional nitrogen and sulfur heteroatoms in the thiazole ring, which increase polarity relative to the phenyl group.

Lipophilicity Drug-likeness Solubility

Topological Polar Surface Area Differentiation: 41 Ų Increase Alters Membrane Permeability Profile

The target compound has a computed topological polar surface area (TPSA) of 80.1 Ų, compared with 38.9 Ų for 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS 1201-68-9) . This 41.2 Ų increase arises from the additional nitrogen and sulfur atoms in the 4-methylthiazole ring versus the phenyl ring. According to established drug-likeness models (Veber rules), TPSA values below 60 Ų are generally associated with good passive membrane permeability [1]. The target compound's TPSA of 80.1 Ų places it above this threshold, predicting measurable differences in cell permeability and blood-brain barrier penetration relative to the phenyl analog.

Polar surface area Membrane permeability ADME

Thermal Stability: Elevated Melting Point (82–84 °C) vs. Phenyl Analog (63–65 °C) Indicates Different Crystal Packing

The target compound exhibits a melting point range of 82–84 °C, approximately 19 °C higher than that of 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (63–65 °C) [1]. This difference is significant for solid-state handling and storage: the target compound remains a free-flowing crystalline solid at ambient temperatures up to 40 °C, whereas the phenyl analog may soften or partially melt under elevated storage or shipping conditions. The higher melting point is attributed to stronger intermolecular interactions (dipole-dipole and potential C–H···N/S hydrogen bonding) enabled by the thiazole heteroatoms.

Thermal stability Solid-state properties Crystallinity

Covalent-Reactive Chloromethyl Handle Enables Nucleophilic Derivatization Lacking in Ester/Acid Analogs

The chloromethyl group at position 3 of the 1,2,4-oxadiazole ring serves as a reactive electrophilic center for nucleophilic substitution (SN2) with amines, thiols, alkoxides, and other nucleophiles. In contrast, the ethyl ester analog (CAS 1342173-53-8, ethyl 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate) requires hydrolysis to the carboxylic acid followed by amide coupling, adding two synthetic steps . The chloromethyl group also enables direct conjugation to biological macromolecules via covalent bond formation, a property absent in the non-chloromethyl analog 5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole, which lacks any reactive handle at position 3 [1]. The electron-withdrawing character of the 1,2,4-oxadiazole ring further activates the chloromethyl carbon toward nucleophilic attack relative to non-heterocyclic chloromethyl systems [2].

Synthetic utility Nucleophilic substitution Building block reactivity

Regioisomeric Differentiation: 3-Chloromethyl Substitution Pattern vs. 5-Chloromethyl Regioisomer

The target compound (3-chloromethyl-5-(thiazolyl)-1,2,4-oxadiazole) and its regioisomer 5-(chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole (CAS 951123-18-5) differ in the position of the chloromethyl group relative to the oxadiazole ring oxygen. This positional isomerism alters the electronic environment at the reactive carbon: the 3-position is flanked by one ring nitrogen and the exocyclic CH₂Cl, while the 5-position is adjacent to the ring oxygen. Computational studies on analogous 1,2,4-oxadiazoles indicate that the 3-chloromethyl isomer has a higher calculated electrophilicity index (ω) than the 5-substituted isomer, translating to faster SN2 kinetics with amine nucleophiles [1]. Empirically, the target compound (MW 215.66) is also distinguishable from its regioisomer (MW 201.63) by molecular weight, TPSA (80.1 vs. ~67 Ų predicted for the regioisomer), and chromatographic retention behavior.

Regioisomerism Electronic effects Synthetic accessibility

Dual Heterocyclic Scaffold: Thiazole-Oxadiazole Hybrid Offers Expanded H-Bond Acceptor Capacity Over Single-Heterocycle Analogs

The target compound integrates two distinct heterocyclic pharmacophores—a 1,2,4-oxadiazole and a 4-methylthiazole—providing five hydrogen bond acceptors (three from oxadiazole N/O, two from thiazole N/S) and zero hydrogen bond donors, compared to only two HBA for the phenyl analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole [1]. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups, conferring metabolic stability against hydrolytic enzymes, while the thiazole ring contributes additional π-stacking capacity and metal-coordinating sulfur [2]. This dual-heterocycle architecture enables a broader target engagement profile (kinase hinge-binding, metal chelation, π-π stacking) compared to single-heterocycle analogs.

Scaffold diversity Hydrogen bonding Target engagement

Evidence-Based Application Scenarios for 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole


Kinase Inhibitor Fragment Library Design: Hinge-Binding Scaffold with Derivatizable Handle

The target compound's dual-heterocycle architecture (1,2,4-oxadiazole + thiazole) with five hydrogen bond acceptors makes it suitable as a hinge-region binding fragment for kinase inhibitor programs, where the oxadiazole mimics the ATP adenine interaction and the thiazole sulfur offers additional metal-coordination potential. The chloromethyl handle at position 3 enables rapid, single-step derivatization to introduce diverse amine-containing tail groups for accessing the solvent-exposed region or selectivity pocket, reducing SAR exploration cycle times compared to ester-linked analogs requiring multi-step deprotection-coupling sequences. The compound's moderate TPSA (80.1 Ų) and logP (1.7) place it within favorable property space for lead-like kinase inhibitors [1].

Covalent Chemical Probe Development: Chloromethyl Electrophile for Targeted Cysteine Modification

The chloromethyl group, activated by the electron-withdrawing 1,2,4-oxadiazole ring, provides a moderate electrophilicity suitable for designing targeted covalent inhibitors (TCIs) aimed at non-catalytic cysteine residues. Unlike highly reactive acrylamide warheads, the chloromethyl-1,2,4-oxadiazole electrophile offers tunable reactivity that can be exploited for selective covalent engagement with reduced off-target alkylation. The thiazole moiety provides additional recognition elements that can be optimized for target selectivity. The compound's lower logP (1.7 vs. 2.475 for the phenyl analog) translates to reduced non-specific membrane partitioning, a critical parameter for minimizing off-target covalent modification in cellular assays [2].

Agrochemical Intermediate: Thiazole-Oxadiazole Hybrid for Fungicide or Insecticide Lead Generation

Both thiazole and 1,2,4-oxadiazole scaffolds are privileged structures in agrochemical discovery, with commercial fungicides (e.g., thifluzamide, a thiazole carboxanilide) and insecticides (e.g., oxadiazole-containing meta-diamides) exploiting these motifs. The target compound combines both pharmacophores in a single intermediate, with the chloromethyl group serving as a versatile point of diversification to introduce lipophilic tails, amide linkages, or heterocyclic appendages commonly found in crop protection agents. The experimentally measured melting point (82–84 °C) ensures solid-state stability under ambient field-storage conditions relevant to agrochemical formulation development [3].

Fragment-Based Screening: Physicochemical Profile Suitable for High-Concentration Biochemical Assays

With a molecular weight of 215.66 Da, XLogP3 of 1.7, and five hydrogen bond acceptors, the target compound falls within established fragment library guidelines (MW < 300, logP < 3, HBA ≤ 5). Its aqueous solubility advantage (predicted 4–6× higher than the phenyl analog) enables screening at the elevated concentrations (0.5–2 mM) typical of fragment-based lead discovery (FBLD) by NMR, SPR, or DSF without encountering solubility-limited false negatives. The compound's TPSA of 80.1 Ų exceeds the Veber threshold of 60 Ų, predicting enhanced aqueous solubility at the expense of passive permeability, a profile considered ideal for fragment screening where high solubility is prioritized over permeability [4].

Quote Request

Request a Quote for 3-(Chloromethyl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.